2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
Beschreibung
The compound 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine-pyrazole pharmacophore. Structurally, it comprises a central acetamide linker bridging a 4-methylpyrimidin-2-yloxy group and a para-substituted phenyl ring bearing a 6-(1H-pyrazol-1-yl)pyrimidin-4-ylamino moiety. Such scaffolds are frequently explored in medicinal chemistry for kinase inhibition, particularly targeting cyclin-dependent kinases (CDKs) or other ATP-binding enzymes .
Eigenschaften
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2/c1-14-7-9-21-20(25-14)30-12-19(29)27-16-5-3-15(4-6-16)26-17-11-18(23-13-22-17)28-10-2-8-24-28/h2-11,13H,12H2,1H3,(H,27,29)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPFMZKTECDJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling through various organic reactions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as preparative HPLC .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halides or other leaving groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, catalysts like palladium or copper complexes
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (Compound 18)
- Structure: Features a 5-fluoro-4-(1-methylpyrazol-4-yl)pyrimidin-2-ylamino group attached to a pyrazole-acetamide core.
- Synthesis: Prepared via coupling of 2-chloro-5-fluoro-4-(1-methylpyrazol-4-yl)pyrimidine with 2-(4-amino-1H-pyrazol-1-yl)acetamide in 17% yield using flash chromatography.
- Characterization :
- Melting point: 283.1–284.1 °C.
- ¹H NMR : Distinct signals for pyrazole (δ 7.58–8.50) and pyrimidine (δ 8.50) protons.
- HRMS : [M + H]⁺ at 317.1273 (calcd. 317.1270).
- Bioactivity : Identified as a CDK2 inhibitor, though specific IC₅₀ values are unreported. Purity >99% (HPLC).
2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide
- Structure: Contains a dichlorophenoxy group and a 3,5-dimethylpyrazol-substituted pyrimidine.
- Key Differences: The dichlorophenoxy group enhances lipophilicity compared to the methylpyrimidinyloxy group in the target compound.
- Synthesis: Not detailed in the evidence, but likely involves nucleophilic substitution or coupling reactions.
Fluorinated Pyrimidine-Triazole Derivatives
- Structure : Includes a pyrimidine-triazole core with a p-fluorobenzoyl group.
- Synthesis : Achieved via acylation and amination steps.
Data Tables
Table 1: Structural and Physical Properties
Key Findings
- Dichlorophenoxy groups (as in ) may increase metabolic stability but reduce solubility.
- Synthetic Efficiency : Low yield (17%) in Compound 18 underscores challenges in pyrimidine-pyrazole coupling, suggesting room for optimization in the target compound’s synthesis.
Biologische Aktivität
The compound 2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic implications.
Chemical Structure
The compound's structure can be broken down into several functional groups, including:
- Pyrimidine rings : Contributing to the compound's interaction with biological targets.
- Aromatic amines : Enhancing binding affinity to receptors.
- Acetamide group : Potentially influencing solubility and bioavailability.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound has been reported to modulate the activity of certain kinases, specifically PI3-Kα, which is implicated in various cancer pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cell lines .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against specific strains of bacteria and fungi. The mechanism appears to involve disruption of cellular processes, although detailed pathways remain under investigation .
- Neuroprotective Effects : The compound may also act on muscarinic acetylcholine receptors (mAChRs), which are critical in neurocognitive functions. It has shown promise as a positive allosteric modulator, enhancing receptor activity without directly activating it .
Efficacy Studies
Recent studies have evaluated the efficacy of this compound across various biological assays:
Case Study 1: Cancer Cell Line Inhibition
In a study focusing on breast cancer cell lines, the compound demonstrated a potent inhibitory effect on cell growth with an EC50 value of 0.026 μM. The study highlighted the importance of structural modifications in enhancing potency against resistant cancer phenotypes.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against E. coli and S. aureus. The compound exhibited significant antimicrobial properties, suggesting its potential as a lead compound for developing new antibiotics.
Safety and Toxicity
Toxicity assessments have been conducted using mammalian cell lines (e.g., HepG2). The selectivity index (SI) indicates that while the compound is effective against target cells, it maintains a favorable safety profile, with minimal cytotoxicity observed at therapeutic concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
